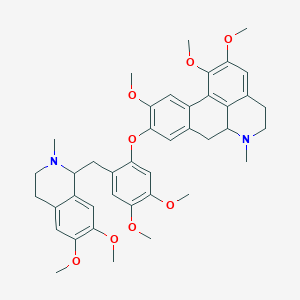
Thaliblastine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thaliblastine, also known as thalicarpine, is a plant-derived alkaloid with a complex dimeric-type aporphine benzylisoquinoline structure. It has garnered significant attention due to its antiproliferative and antitumor activities. This compound is particularly notable for its ability to circumvent multidrug resistance by directly binding to P-glycoprotein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thaliblastine can be synthesized through several steps involving complex organic reactions. One common synthetic route involves the Sandmeyer reaction of 3-amino-4-methoxy-6-nitrotoluene with sodium nitrite in acetic acid and hydrobromic acid to produce 3-bromo-4-methoxy-6-nitrotoluene. This intermediate is then condensed with 3,4-dimethoxyphenol using potassium hydroxide in refluxing methanol to yield the corresponding diphenyl ether. Subsequent formylation, condensation, and reduction steps lead to the formation of the final this compound compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Thaliblastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: this compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride and dimethylformamide are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Thaliblastine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.
Biology: It serves as a valuable tool in cell biology research, particularly in studying cell cycle progression and apoptosis.
Medicine: this compound’s antitumor properties make it a promising candidate for cancer therapy.
Mechanism of Action
Thaliblastine exerts its effects by directly binding to P-glycoprotein, a membrane protein involved in drug efflux. This binding inhibits the protein’s function, thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their efficacy. Additionally, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Thaliblastine is unique among similar compounds due to its dual mechanism of action—circumventing multidrug resistance and inducing cell cycle arrest. Similar compounds include:
Doxorubicin: An anthracycline antibiotic used in cancer therapy, known for its ability to intercalate DNA and inhibit topoisomerase II.
Vinblastine: A vinca alkaloid that inhibits microtubule formation, leading to cell cycle arrest at the metaphase.
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly and causing cell cycle arrest at the G2/M phase.
This compound’s ability to directly bind to P-glycoprotein and its unique chemical structure set it apart from these compounds, making it a valuable addition to the arsenal of anticancer agents.
Properties
Molecular Formula |
C41H48N2O8 |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3 |
InChI Key |
ZCTJIMXXSXQXRI-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Synonyms |
Thaliblastine thalicarpine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















